3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The structurally modified derivatives of piperazin-1-yl compounds have been synthesized and evaluated for their antibacterial activity. These compounds, including those similar to F2318-0109, have shown promise in acting against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The antibacterial efficacy is determined through methods like the agar diffusion test, and minimum inhibitory concentration (MIC) values are established to quantify their potency .
Antipsychotic Drug Development
Compounds with a piperazin-1-yl moiety, akin to F2318-0109, have been identified as potential antipsychotic drug substances. They act as dopamine and serotonin antagonists, which are crucial pathways in the treatment of schizophrenia and bipolar disorder. The development of these compounds involves exploring their pharmacological profiles and optimizing their interaction with the target receptors .
Cancer Research
Piperazin-1-yl derivatives have been designed and synthesized for their potential role in cancer treatment. These compounds have been tested for their cytotoxic activity against various cancer cell lines, including BT-474, HeLa, and MCF-7. Studies include apoptosis-inducing ability and tubulin polymerization inhibition, which are critical in stopping cancer cell growth .
Drug Likeness Evaluation
The drug likeness or “drugability” of compounds like F2318-0109 is assessed according to Lipinski’s rule of five. This evaluation helps in determining whether a compound has the necessary properties that would make it a suitable oral drug candidate. The rule of five assesses parameters such as molecular weight, lipophilicity, and hydrogen bond donors/acceptors .
Tubulin Polymerization and Apoptosis
Some piperazin-1-yl derivatives have shown the ability to inhibit tubulin polymerization, a vital process for cell division. This property is particularly useful in the development of anticancer drugs. Additionally, these compounds can induce apoptosis, the programmed cell death, which is a desirable effect in cancer cells .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Piperazine derivatives have been known to interact with various biochemical pathways, including those involving dopamine and serotonin .
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors .
Result of Action
Piperazine derivatives have been known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLEOQZADTZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.